molecular formula C20H14Br2N2O2S B11549821 O-{3-[(3-bromophenyl)carbamoyl]phenyl} (3-bromophenyl)carbamothioate

O-{3-[(3-bromophenyl)carbamoyl]phenyl} (3-bromophenyl)carbamothioate

Cat. No.: B11549821
M. Wt: 506.2 g/mol
InChI Key: BJCIDUWYXMDMJL-UHFFFAOYSA-N
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Description

O-{3-[(3-bromophenyl)carbamoyl]phenyl} (3-bromophenyl)carbamothioate is a complex organic compound characterized by the presence of bromine atoms and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{3-[(3-bromophenyl)carbamoyl]phenyl} (3-bromophenyl)carbamothioate typically involves multi-step organic reactions. The process begins with the preparation of 3-bromophenyl isocyanate, which is then reacted with 3-aminophenyl thiocarbamate under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-{3-[(3-bromophenyl)carbamoyl]phenyl} (3-bromophenyl)carbamothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

O-{3-[(3-bromophenyl)carbamoyl]phenyl} (3-bromophenyl)carbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which O-{3-[(3-bromophenyl)carbamoyl]phenyl} (3-bromophenyl)carbamothioate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate: Another bromine-containing compound with potential biological activity.

Uniqueness

O-{3-[(3-bromophenyl)carbamoyl]phenyl} (3-bromophenyl)carbamothioate is unique due to its specific combination of functional groups and the presence of both bromine atoms and carbamoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H14Br2N2O2S

Molecular Weight

506.2 g/mol

IUPAC Name

O-[3-[(3-bromophenyl)carbamoyl]phenyl] N-(3-bromophenyl)carbamothioate

InChI

InChI=1S/C20H14Br2N2O2S/c21-14-5-2-7-16(11-14)23-19(25)13-4-1-9-18(10-13)26-20(27)24-17-8-3-6-15(22)12-17/h1-12H,(H,23,25)(H,24,27)

InChI Key

BJCIDUWYXMDMJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=S)NC2=CC(=CC=C2)Br)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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